5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone]
Overview
Description
5-Phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] is an organic compound with the molecular formula C16H11N3O4 It is a derivative of furandione, characterized by the presence of a phenyl group at the 5-position and a nitrophenyl hydrazone moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] typically involves the reaction of 5-phenyl-2,3-furandione with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones or other derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] involves its interaction with specific molecular targets. The nitrophenyl hydrazone moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2,3-furandione: Lacks the nitrophenyl hydrazone moiety but shares the furandione core structure.
4-Nitrophenylhydrazine: Contains the nitrophenyl hydrazone moiety but lacks the furandione core.
2,3-Furandione Derivatives: Compounds with variations in the substituents on the furandione ring.
Uniqueness
5-Phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] is unique due to the combination of the furandione core and the nitrophenyl hydrazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-5-phenylfuran-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16-14(10-15(23-16)11-4-2-1-3-5-11)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLGBBSCEHNRSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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